4-(Pyridin-2-YL)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyridin-2-YL)thiophene-2-carbaldehyde is a heterocyclic compound that features both pyridine and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-2-YL)thiophene-2-carbaldehyde typically involves the reaction of 4-pyridinyl and 2-thienyl precursors under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is also essential to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-2-YL)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-(Pyridin-2-YL)thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a protein kinase inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(Pyridin-2-YL)thiophene-2-carbaldehyde involves its interaction with specific molecular targets, such as protein kinases. The compound’s structure allows it to bind to the active sites of these enzymes, inhibiting their activity and affecting various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
(2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone: Another compound with a pyridine ring, known for its protein kinase inhibitory activity.
Thioxopyrimidines: Compounds with similar heterocyclic structures, known for their diverse biological activities.
Uniqueness
4-(Pyridin-2-YL)thiophene-2-carbaldehyde is unique due to its combination of pyridine and thiophene rings, which confer specific electronic and steric properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C10H7NOS |
---|---|
Molecular Weight |
189.24 g/mol |
IUPAC Name |
4-pyridin-2-ylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H7NOS/c12-6-9-5-8(7-13-9)10-3-1-2-4-11-10/h1-7H |
InChI Key |
MDSUIQQKTHMNRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.